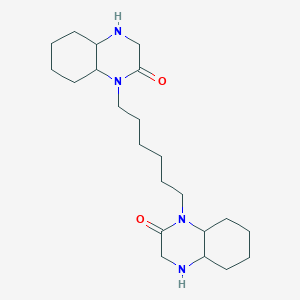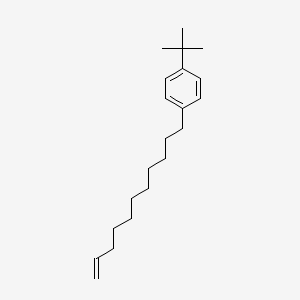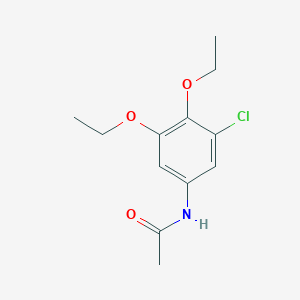
N-(3-Chloro-4,5-diethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Chloro-4,5-diethoxyphenyl)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group and two ethoxy groups attached to a phenyl ring, along with an acetamide functional group
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(3-Chloro-4,5-diethoxyphenyl)acetamide typically begins with 3-chloro-4,5-diethoxybenzene.
Acetylation Reaction: The key step involves the acetylation of 3-chloro-4,5-diethoxybenzene using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.
Purification: The crude product is then purified using recrystallization techniques to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and reduce production costs. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: N-(3-Chloro-4,5-diethoxyphenyl)acetamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in this compound can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thiol derivatives.
科学的研究の応用
Chemistry: N-(3-Chloro-4,5-diethoxyphenyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. It is investigated for its interactions with biological targets and its effects on cellular processes.
Medicine: this compound is explored for its potential therapeutic applications. It is evaluated for its efficacy in treating certain medical conditions and its safety profile.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new chemical processes and technologies.
作用機序
The mechanism of action of N-(3-Chloro-4,5-diethoxyphenyl)acetamide involves its interaction with specific molecular targets. The chloro and ethoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways and physiological responses.
類似化合物との比較
N-(3-Chloro-4-hydroxyphenyl)acetamide: Similar structure but with a hydroxy group instead of ethoxy groups.
N-(3-Chloro-4-methoxyphenyl)acetamide: Contains a methoxy group instead of ethoxy groups.
N-(3-Chloro-4-ethoxyphenyl)acetamide: Contains a single ethoxy group.
Uniqueness: N-(3-Chloro-4,5-diethoxyphenyl)acetamide is unique due to the presence of two ethoxy groups, which may enhance its solubility and reactivity compared to similar compounds. The combination of chloro and ethoxy groups also contributes to its distinct chemical and biological properties.
特性
CAS番号 |
90256-95-4 |
|---|---|
分子式 |
C12H16ClNO3 |
分子量 |
257.71 g/mol |
IUPAC名 |
N-(3-chloro-4,5-diethoxyphenyl)acetamide |
InChI |
InChI=1S/C12H16ClNO3/c1-4-16-11-7-9(14-8(3)15)6-10(13)12(11)17-5-2/h6-7H,4-5H2,1-3H3,(H,14,15) |
InChIキー |
SKNZNANPOBAOAE-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C(=CC(=C1)NC(=O)C)Cl)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-4-en-3-ol](/img/structure/B14353700.png)

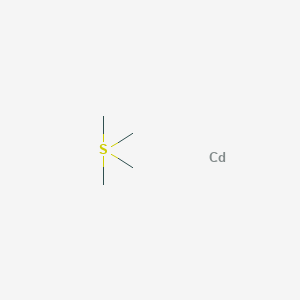

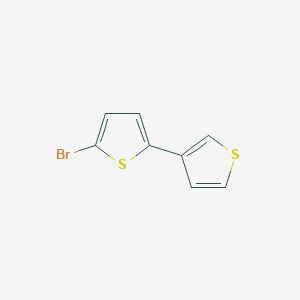
![1-[3-(Benzylsulfanyl)propoxy]-2,4-dichlorobenzene](/img/structure/B14353726.png)
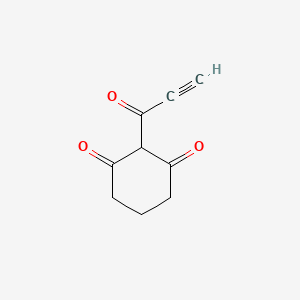
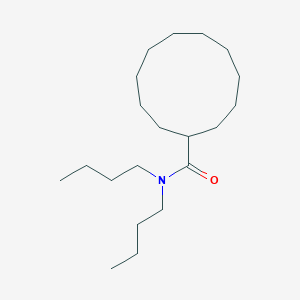
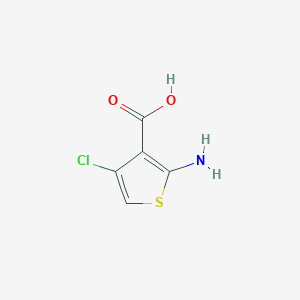
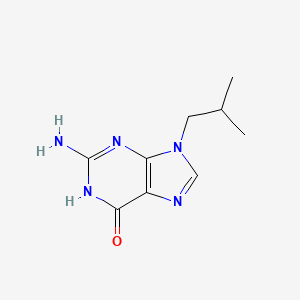
![{2,2-Bis[tert-butyl(chloro)boranyl]-1-phenylethenyl}(trimethyl)silane](/img/structure/B14353750.png)
